An In-depth Technical Guide to 8-Hydroxyquinoline: A Surrogate for the Uncharacterized 8-Methoxyquinoxalin-5-ol
An In-depth Technical Guide to 8-Hydroxyquinoline: A Surrogate for the Uncharacterized 8-Methoxyquinoxalin-5-ol
To our valued researchers, scientists, and drug development professionals,
Extensive searches of prominent chemical databases and the scientific literature have revealed no available data for the compound 8-Methoxyquinoxalin-5-ol . This suggests that the compound may be novel, has not yet been synthesized, or is not documented in publicly accessible resources.
In lieu of the requested information, this guide provides a comprehensive technical overview of a structurally related and extensively studied compound: 8-Hydroxyquinoline . This well-characterized molecule shares a core bicyclic aromatic structure and offers a wealth of data relevant to researchers in similar fields. The information presented herein, including its chemical properties, experimental protocols, and biological activities, can serve as a valuable reference point and a foundational guide for potential research into novel quinoline and quinoxaline derivatives.
Core Chemical Properties of 8-Hydroxyquinoline
8-Hydroxyquinoline, also known as oxine, is a versatile organic compound with a wide range of applications stemming from its ability to act as a chelating agent. Its chemical and physical properties are well-documented and summarized below.
| Property | Value |
| IUPAC Name | Quinolin-8-ol |
| CAS Number | 148-24-3 |
| Chemical Formula | C₉H₇NO |
| Molecular Weight | 145.16 g/mol [1] |
| Appearance | White to faintly yellow crystalline powder[1] |
| Melting Point | 73-75 °C |
| Boiling Point | 267 °C |
| Solubility | Soluble in ethanol, acetone, chloroform, benzene, and aqueous mineral acids. Slightly soluble in water. |
| pKa | 9.89 (phenolic OH), 5.0 (pyridinium NH⁺) |
Experimental Protocols
Detailed experimental procedures are crucial for the replication and advancement of scientific research. Below are methodologies for the synthesis and analysis of 8-hydroxyquinoline.
Synthesis of 8-Hydroxyquinoline via Skraup Synthesis
The Skraup synthesis is a classic method for producing quinolines.
Materials:
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o-Aminophenol
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Glycerol
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Concentrated Sulfuric Acid
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An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)
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Ferrous sulfate (catalyst)
Procedure:
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A mixture of o-aminophenol, glycerol, concentrated sulfuric acid, and the oxidizing agent is prepared.
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Ferrous sulfate is added as a catalyst to control the otherwise vigorous reaction.
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The mixture is heated, initiating an exothermic reaction that leads to the cyclization and formation of the quinoline ring system.
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Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide) to precipitate the 8-hydroxyquinoline.
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The crude product is then purified by recrystallization or sublimation.
Analysis of 8-Hydroxyquinoline by Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Methodology:
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A small amount of the purified 8-hydroxyquinoline is mixed with potassium bromide (KBr) and pressed into a pellet, or dissolved in a suitable solvent (e.g., chloroform).
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The sample is placed in an IR spectrometer.
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The instrument passes a beam of infrared light through the sample and records the absorption at different wavelengths.
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The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups of 8-hydroxyquinoline. Key peaks include a broad band around 3200 cm⁻¹ for the O-H stretch and various peaks in the 1600-1450 cm⁻¹ region for the C=C and C=N stretching of the aromatic rings.
Biological Activity and Signaling Pathways
8-Hydroxyquinoline and its derivatives exhibit a broad spectrum of biological activities, primarily attributed to their metal-chelating properties.[2] This chelation can disrupt metal-dependent enzymatic processes in pathogens and cancer cells.
Antimicrobial and Antifungal Activity
8-Hydroxyquinoline's ability to chelate essential metal ions like iron, copper, and zinc is a key mechanism behind its antimicrobial and antifungal effects.[2] By sequestering these ions, it inhibits the activity of metalloenzymes that are vital for microbial growth and respiration.
Anticancer and Neuroprotective Properties
Research has shown that 8-hydroxyquinoline derivatives can act as ionophores, transporting metal ions across cell membranes. This can alter the intracellular metal ion balance, leading to the generation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells. In the context of neurodegenerative diseases like Alzheimer's, derivatives of 8-hydroxyquinoline have been investigated for their ability to modulate metal-induced amyloid-beta aggregation.[2]
Visualizing Experimental and Logical Relationships
To further elucidate the concepts discussed, the following diagrams created using the DOT language provide visual representations of the synthesis and a logical workflow for investigating novel compounds.
Caption: Workflow for the Skraup Synthesis of 8-Hydroxyquinoline.
Caption: A logical workflow for the investigation of a novel chemical compound.
